![molecular formula C10H15NO2 B11910316 2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
2-Methyl-2-azaspiro[4.5]decane-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-azaspiro[4.5]decane-1,8-dione is a heterocyclic compound with a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its high yield and cost-effectiveness. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-azaspiro[4.5]decane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-azaspiro[4.5]decane-1,8-dione has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticonvulsant, anticancer, and anti-inflammatory activities.
Materials Science: Its unique structure makes it suitable for the design of novel materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and molecular recognition processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but with different substituents.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with an oxygen atom in the ring.
Uniqueness
2-Methyl-2-azaspiro[4.5]decane-1,8-dione is unique due to its specific substituents and the resulting chemical properties. Its methyl group and azaspiro structure confer distinct reactivity and potential for diverse applications compared to other spiro compounds.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-methyl-2-azaspiro[4.5]decane-1,8-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3 |
InChI-Schlüssel |
BLFZNNRHGKNBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1=O)CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


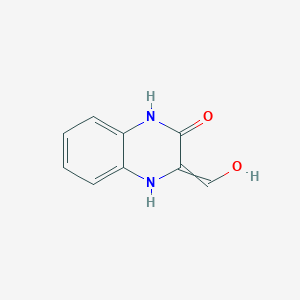
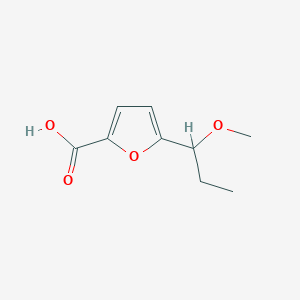
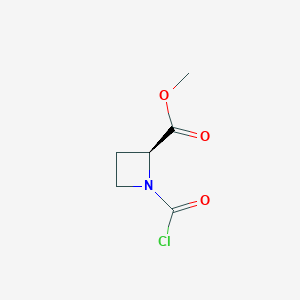



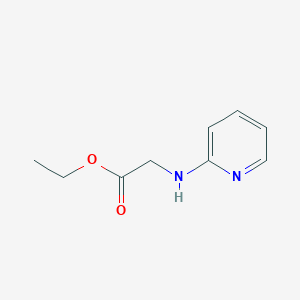




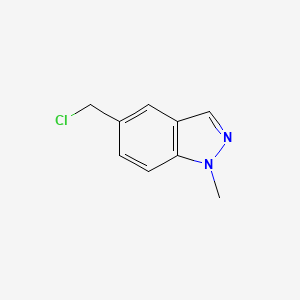
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
